![molecular formula C15H20N2O2S B5607366 3-methyl-N'-[4-(3-thietanyloxy)benzylidene]butanohydrazide](/img/structure/B5607366.png)
3-methyl-N'-[4-(3-thietanyloxy)benzylidene]butanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps starting from basic building blocks. For example, a similar compound, 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, was synthesized starting from ultrasonic mediated N-alkylation of sodium saccharin with methyl chloroacetate, followed by ring expansion, hydrazinolysis, and reaction with various benzaldehydes (Zia-ur-Rehman et al., 2009). This approach may offer insights into the synthesis of 3-methyl-N'-[4-(3-thietanyloxy)benzylidene]butanohydrazide, suggesting the use of similar ring-building strategies and functional group transformations.
Molecular Structure Analysis
The molecular structure of closely related compounds has been characterized using techniques like X-ray diffraction, NMR, and FT-IR spectroscopy. For example, the structure of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide was elucidated, showing the importance of molecular geometry optimization and vibrational frequency analysis (Karrouchi et al., 2020). Such studies provide a foundation for understanding the structural aspects of this compound.
Chemical Reactions and Properties
Chemical reactions involving similar compounds can shed light on the reactivity of this compound. For instance, reactions involving hydrazide compounds with various reagents lead to the formation of diverse derivatives with potential biological activities (Salgın-Gökşen et al., 2007). This indicates the compound's potential to undergo various chemical transformations, providing a platform for further functionalization and application development.
Physical Properties Analysis
The physical properties of structurally similar compounds, such as solubility, melting point, and crystal structure, are often determined through experimental analysis. For instance, the crystal and electronic structure of related compounds have been studied to understand their stability and reactivity (Demir et al., 2012). Such analyses are crucial for predicting the behavior of this compound in different environments and applications.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, can be inferred from studies on related compounds. Research into the synthesis and reactions of hydrazones, for instance, provides valuable information on the chemical behavior of hydrazide derivatives (Meshcheryakova & Kataev, 2014). This knowledge can be applied to understand and predict the chemical properties of this compound.
properties
IUPAC Name |
3-methyl-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-11(2)7-15(18)17-16-8-12-3-5-13(6-4-12)19-14-9-20-10-14/h3-6,8,11,14H,7,9-10H2,1-2H3,(H,17,18)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNTTYUMNQLKQX-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NN=CC1=CC=C(C=C1)OC2CSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)N/N=C/C1=CC=C(C=C1)OC2CSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.